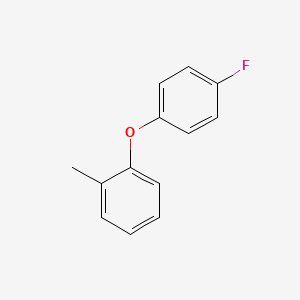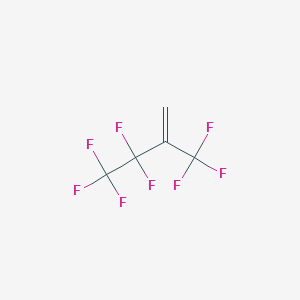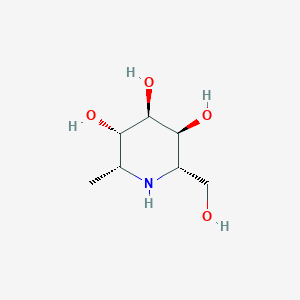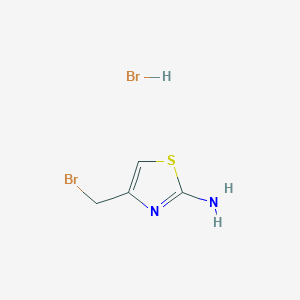![molecular formula C7H6BrNS2 B12578063 3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile CAS No. 499793-74-7](/img/structure/B12578063.png)
3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile is a chemical compound characterized by the presence of a bromothiophene ring attached to a propanenitrile group via a sulfanyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: similar compounds are often synthesized using large-scale organic synthesis techniques, which may involve continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
3-Bromothiophene: A simpler analog with similar reactivity.
2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile: Another compound with a similar sulfanyl-propanenitrile structure.
Properties
CAS No. |
499793-74-7 |
|---|---|
Molecular Formula |
C7H6BrNS2 |
Molecular Weight |
248.2 g/mol |
IUPAC Name |
3-(2-bromothiophen-3-yl)sulfanylpropanenitrile |
InChI |
InChI=1S/C7H6BrNS2/c8-7-6(2-5-11-7)10-4-1-3-9/h2,5H,1,4H2 |
InChI Key |
LRSKSSDJKUSDEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1SCCC#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


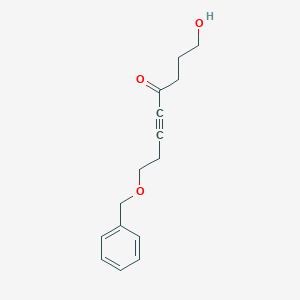

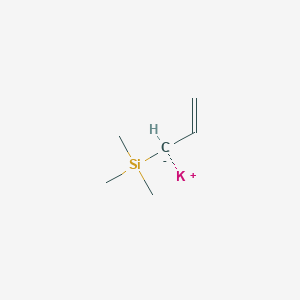

![1-{[(4-Methoxyphenyl)methyl]amino}-2,4,6-trimethylpyridin-1-ium](/img/structure/B12578005.png)
